2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide
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Overview
Description
2-(3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide is an intriguing compound belonging to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide involves multiple steps:
Starting Material: The process begins with 3,4-dihydrocarbazole, which undergoes several functional group transformations.
N-alkylation: 3,4-dihydro-1H-carbazole is alkylated using propanoyl chloride under basic conditions to introduce the propanoyl group.
Hydrazinecarbothioamide Formation: The resultant intermediate is treated with p-tolyl isothiocyanate in the presence of a base to form the desired hydrazinecarbothioamide compound.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve:
Optimization of reaction conditions to ensure high yields and purity.
Use of continuous flow reactors to enhance efficiency and safety.
Implementation of robust purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide can undergo various reactions, including:
Oxidation: Transformation of the carbazole ring.
Reduction: Reduction of the hydrazinecarbothioamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Employing reagents like alkyl halides for nucleophilic substitutions.
Major Products
The products depend on the reaction conditions and reagents used. For instance, oxidation might yield carbazole quinones, while reduction could produce various hydrazinecarbothioamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Material Science: As a building block for the synthesis of novel polymers.
Biology
Enzyme Inhibition: Studying its inhibitory effects on specific enzymes.
Antimicrobial Agents: Potential development of new antimicrobial agents.
Medicine
Drug Development: Potential as a lead compound in the design of new pharmaceuticals targeting cancer or neurological disorders.
Industry
Dyes and Pigments: Utilization in the synthesis of high-performance dyes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. This interaction typically leads to the modulation of biological pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrocarbazole derivatives: Structurally related but may lack the propanoyl and hydrazinecarbothioamide functionalities.
Hydrazinecarbothioamide derivatives: Share similar functional groups but differ in the aromatic moiety.
Uniqueness
This compound's uniqueness lies in its combined structural features, offering a unique profile of biological and chemical properties not commonly found in other compounds.
By merging these diverse functional groups into one compound, we see potential for creating targeted effects and broad applications in scientific research and industry. Intriguing, isn’t it?
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoylamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-16-10-12-17(13-11-16)24-23(29)26-25-22(28)14-15-27-20-8-4-2-6-18(20)19-7-3-5-9-21(19)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,25,28)(H2,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFQMFEWOSNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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